Glycine, N-(1-oxo-4-pentenyl)- (9CI)

Description

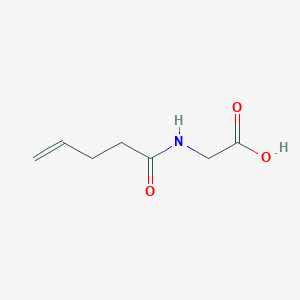

Structure

2D Structure

Properties

IUPAC Name |

2-(pent-4-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-3-4-6(9)8-5-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCNIBHCQRXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665204 | |

| Record name | N-Pent-4-enoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479640-27-2 | |

| Record name | N-Pent-4-enoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halo Acid Method for Glycine Derivatives

A patented method for glycine synthesis involves the halo acid system, which can be adapted for N-substituted derivatives:

-

- React chloroacetic acid with a catalyst and a multi-component solvent in a reactor.

- Introduce liquid ammonia to carry out cyclic synthesis, yielding a mixed solution of glycine and ammonium chloride.

- Use an ionic membrane separator under a direct current electric field to remove ammonium chloride, leaving glycine in solution.

- Crystallize the glycine product from the residual solution.

-

- Catalyst reuse and recycling

- Control of isoelectric point pH (5.8-6.0) during membrane separation

- Energy-efficient, waste-minimizing process aligned with green chemistry

This method, while primarily for glycine, provides a framework for synthesizing N-substituted glycine analogs by substituting appropriate amines or aldehydes in the initial reaction steps.

Catalytic Hydrogenation with Glyoxalic Acid and Amines

For N-substituted phenyl glycine derivatives, a detailed preparation method involves:

-

- Glyoxalic acid (50% aqueous solution)

- Substituted amines (e.g., 4-cyanoaniline or 3-(4-aminophenyl)-(2H)-1,2,4-oxadiazole-5-ketone)

- Palladium on carbon catalyst (5% Pd/C)

- Solvent such as methanol or tetrahydrofuran (THF)

-

- Stir reactants under ambient temperature for 30 minutes.

- Replace air with hydrogen gas and maintain hydrogen pressure at 10 atm.

- Heat reaction mixture to 50°C and maintain for 12 hours.

- Monitor reaction progress by HPLC to ensure raw material is below 0.2%.

- Filter catalyst and concentrate the solution.

- Hydrolyze esterified impurities with sodium hydroxide solution at 50°C for 1 hour.

- Acidify with hydrochloric acid to pH 3 to precipitate the product.

- Cool, filter, wash, and vacuum dry to obtain the N-substituted glycine derivative.

-

- High yield (typically >90%)

- High purity (>99.5% by LC-MS)

- Efficient catalyst recycling

This method can be adapted for N-(1-oxo-4-pentenyl) substitution by selecting the appropriate amine or aldehyde precursor corresponding to the 1-oxo-4-pentenyl moiety.

Data Table Summarizing Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Halo acid reaction | Chloroacetic acid, catalyst, multi-component solvent, liquid ammonia | Cyclic synthesis; catalyst reusable |

| Ionic membrane separation | DC electric field, pH 5.8-6.0, current density 15-35 A/cm² | Removes NH4+ and Cl- ions; glycine retained |

| Crystallization | Controlled cooling and crystallization | Yields purified glycine product |

| Catalytic hydrogenation | 50% glyoxalic acid, substituted amine, 5% Pd/C, methanol or THF | 10 atm H2, 50°C, 12 h; HPLC monitoring |

| Hydrolysis | 10% NaOH, 50°C, 1 h | Converts ester impurities to acid form |

| Acidification and isolation | Adjust pH to 3 with HCl, cool to 0°C, filter, wash, dry | Isolates N-substituted glycine derivative |

| Yield | 90-94% | High yield with high purity |

| Purity | >99.5% (LC-MS) | Confirmed by chromatographic and mass spec |

Research Findings and Analysis

Catalyst Efficiency: The use of palladium-carbon catalysts allows for selective hydrogenation under mild conditions, facilitating high yields and purity with catalyst recycling to reduce costs and environmental impact.

Reaction Monitoring: HPLC monitoring ensures the reaction completeness and controls impurity levels below 0.2%, critical for pharmaceutical-grade compound synthesis.

Green Chemistry Considerations: The halo acid method emphasizes energy saving and zero waste gas/liquid/solid generation, aligning with sustainable manufacturing trends.

Adaptability: The described methods are versatile and can be tailored to synthesize various N-substituted glycine derivatives by modifying the amine or aldehyde precursors, making them suitable for preparing Glycine, N-(1-oxo-4-pentenyl)- (9CI).

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(1-oxo-4-pentenyl)- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the pentenyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Medicinal Chemistry

Glycine derivatives have been explored for their potential therapeutic effects due to their structural similarity to biologically active compounds. Research indicates that compounds with glycine moieties can exhibit anti-inflammatory and anti-cancer properties. For instance, studies have shown that glycine derivatives can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS in cell models .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Food Biochemistry demonstrated the anti-inflammatory effects of certain glycine derivatives. The results indicated that these compounds could suppress inflammatory markers in RAW 264.7 cells, suggesting their potential as therapeutic agents for inflammatory diseases .

Agricultural Applications

In agriculture, glycine derivatives are being investigated as plant growth regulators (PGRs). These compounds can enhance plant growth, improve yield, and increase resistance to abiotic stresses such as drought and salinity. Research has highlighted the role of PGRs in promoting root and shoot development, enhancing photosynthetic efficiency, and improving nutrient uptake .

Case Study: Soybean Growth Enhancement

A review on plant growth regulators emphasized the positive impact of glycine-based compounds on soybean productivity. The application of these compounds was found to improve nodulation and biomass accumulation, leading to higher seed yields under various environmental conditions .

Organic Synthesis

In organic chemistry, Glycine, N-(1-oxo-4-pentenyl)- (9CI) serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including Michael additions and condensation reactions. This versatility makes it an essential compound in the development of new synthetic methodologies.

Table: Comparison of Glycine Derivatives in Organic Synthesis

| Compound Name | Reaction Type | Application |

|---|---|---|

| Glycine, N-(1-oxo-4-pentenyl)- | Michael Addition | Synthesis of β-amino acids |

| Other Glycine Derivatives | Condensation Reactions | Formation of peptide bonds |

| Glycine-based PGRs | Growth Regulation | Enhancing agricultural productivity |

Cosmetic Applications

Emerging research suggests that glycine derivatives may also find applications in cosmetics due to their skin-beneficial properties. Compounds with similar structures have been associated with anti-aging effects and skin hydration properties. Their ability to promote cell turnover and improve skin texture makes them candidates for incorporation into cosmetic formulations .

Mechanism of Action

The mechanism of action of Glycine, N-(1-oxo-4-pentenyl)- (9CI) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing various biochemical processes.

Pathways Involved: It is involved in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between Glycine, N-(1-oxo-4-pentenyl)- (9CI) and structurally related glycine derivatives:

*Inferred based on structural similarity to CAS 774143-38-3 .

Key Observations:

Aromatic substituents (e.g., 4-nitrophenyl in CAS 160653-08-7) introduce UV activity, unlike aliphatic chains in the target compound .

Molecular Weight and Solubility: Lower molecular weight (~157 g/mol) compared to glycyl-propanoyl derivatives (188 g/mol) suggests higher volatility or solubility in polar solvents .

Biological Activity

Glycine, N-(1-oxo-4-pentenyl)- (9CI) is a synthetic derivative of glycine that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with enzymes, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

Glycine, N-(1-oxo-4-pentenyl)- is characterized by the presence of a carbonyl group and a pentenyl side chain. This structure may influence its reactivity and interactions within biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 141.15 g/mol |

| Functional Groups | Amine, Carbonyl |

| Solubility | Soluble in polar solvents |

1. Antioxidant Activity

Research indicates that the carbonyl group in Glycine, N-(1-oxo-4-pentenyl)- may contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. A study highlighted that compounds with similar structures exhibit significant antioxidant activity, suggesting potential protective effects against cellular damage caused by oxidative stress.

2. Enzyme Interactions

Glycine derivatives are known to interact with various enzymes and receptors, potentially influencing metabolic pathways. Preliminary studies suggest that Glycine, N-(1-oxo-4-pentenyl)- may modulate enzyme activity related to metabolic processes, although specific interactions remain to be fully elucidated.

3. Therapeutic Potential

The compound's unique structure positions it as a candidate for further investigation in therapeutic contexts. Its potential roles in anti-inflammatory and anticancer activities are under exploration, paralleling findings related to other glycine derivatives .

Case Study 1: Antioxidant Effects

In a controlled study examining the antioxidant effects of various glycine derivatives, Glycine, N-(1-oxo-4-pentenyl)- demonstrated a notable reduction in reactive oxygen species (ROS) levels in cultured cells. The study concluded that the compound's carbonyl group plays a significant role in its ability to scavenge free radicals.

Case Study 2: Enzymatic Activity Modulation

Another investigation focused on the modulation of enzymatic activities by Glycine, N-(1-oxo-4-pentenyl)-. Results indicated that the compound could enhance the activity of certain metabolic enzymes while inhibiting others, suggesting a complex role in metabolic regulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Glycine, N-(1-oxo-4-pentenyl)- (9CI) with high yield and purity?

- Methodology :

- Employ peptide coupling reagents like EDCI/HOBt or DCC for amide bond formation between glycine and the 1-oxo-4-pentenyl moiety.

- Protect the glycine amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during acylation .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Validate purity using HPLC with UV detection at 210–220 nm for amide bonds .

Q. How can spectroscopic techniques confirm the structural integrity of Glycine, N-(1-oxo-4-pentenyl)- (9CI)?

- Methodology :

- 1H NMR : Identify the α-proton of glycine (δ 3.8–4.2 ppm) and protons adjacent to the ketone (δ 2.5–3.0 ppm for the pentenyl chain).

- 13C NMR : Confirm the carbonyl groups (amide: ~170 ppm; ketone: ~200 ppm) .

- IR Spectroscopy : Detect amide I (~1650 cm⁻¹) and ketone (~1700 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the formula C₇H₁₁NO₃ (expected [M+H]⁺: 174.0766) .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

- Methodology :

- Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA). Calibrate against a reference standard.

- For trace analysis, employ LC-MS/MS with multiple reaction monitoring (MRM) to enhance specificity .

Advanced Research Questions

Q. How does the α,β-unsaturated ketone in the 1-oxo-4-pentenyl group influence reactivity under physiological conditions?

- Methodology :

- Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) to monitor hydrolysis or Michael addition reactions.

- Use UV-Vis spectroscopy to track changes in conjugated systems (λmax ~240 nm for α,β-unsaturated ketones) .

- Compare stability with analogous compounds lacking the unsaturated ketone (e.g., saturated pentanoyl derivatives) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., proteases or kinases).

- Apply density functional theory (DFT) to calculate electron distribution in the ketone moiety, predicting nucleophilic attack sites .

Q. How can researchers resolve contradictions in reported reaction yields for N-acyl glycine derivatives?

- Methodology :

- Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) frameworks.

- Analyze side products via LC-MS to identify competing pathways (e.g., oligomerization or oxidation) .

Q. What strategies assess the compound’s metabolic fate in in vitro models?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.